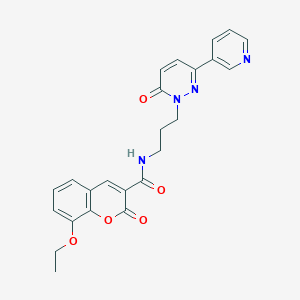![molecular formula C18H16ClN5O2S B2501173 2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide CAS No. 897621-20-4](/img/structure/B2501173.png)
2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide is a chemical entity that appears to be related to a class of compounds that involve chlorophenyl and thiazole rings. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and may provide insight into the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide. This precursor is prepared from 4-chlorobenzaldehyde and acetylglycine, leading to the formation of various compounds including imidazolin-5(4H)-ones and thiosemicarbazides . The synthesis route suggests a multi-step process that includes the formation of an oxazolone intermediate, which is then further reacted to obtain the final products.
Molecular Structure Analysis
The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed using crystallography. The chlorophenyl ring in this compound is oriented at an angle of 7.1(1)° with respect to the thiazole ring, indicating a specific spatial arrangement that could influence the compound's reactivity and interactions . This information can be useful in predicting the molecular structure and orientation of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of 2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide are not detailed in the provided papers, the synthesis of related compounds suggests that the compound may undergo reactions typical of acrylohydrazides, imidazolin-5(4H)-ones, and thiosemicarbazides. These could include nucleophilic addition or substitution reactions, given the presence of reactive carbonyl groups and the potential for hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide include the formation of intermolecular interactions in the crystal state. Specifically, molecules are linked via C—H⋯O interactions, forming chains that propagate in a zigzag manner along the crystal's b axis . These interactions are indicative of the compound's potential solubility and crystalline behavior, which could be extrapolated to the compound of interest.
Aplicaciones Científicas De Investigación
Photovoltaic and Non-Linear Optical Applications
One study focuses on the synthesis and spectroscopic analysis of benzothiazolinone acetamide analogs, including compounds with similar structures to the specified chemical. These compounds have been evaluated for their light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study also explores their non-linear optical (NLO) activity, suggesting applications in photovoltaic efficiency modeling and possibly in the development of new materials for solar energy conversion and optical devices (Mary et al., 2020).
Antibacterial Agents
Another area of application includes the development of antibacterial agents. Research on 4-oxo-thiazolidines and 2-oxo-azetidines, which share a structural similarity to the compound , has shown moderate to good activity against both gram-positive and gram-negative bacteria. This suggests the potential utility of the specified compound in designing new antibacterial drugs, highlighting the importance of structural and physicochemical parameters in enhancing antibacterial efficacy (Desai et al., 2008).
Fluorescent Probes for Mercury Ion
Research on imidazo[1,2-a]pyridines derived from β-lactam carbenes has demonstrated the use of these compounds as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. The structural analogs of the chemical could potentially serve similar roles, indicating a valuable application in environmental monitoring and safety assessments (Shao et al., 2011).
Anticancer Activity
There's also significant interest in synthesizing novel derivatives for anticancer activities. For instance, the synthesis and pharmacological evaluation of new N,N-diphenyl amine derivatives, which share structural features with the specified compound, have shown promising results in managing pain and inflammation, indicating potential anticancer properties. Such studies highlight the broader therapeutic applications of these compounds beyond their initial scope (Kumar & Mishra, 2020).
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c19-13-4-1-5-14(7-13)22-17(26)24-18-23-15(11-27-18)8-16(25)21-10-12-3-2-6-20-9-12/h1-7,9,11H,8,10H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDCDLQHBHXSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

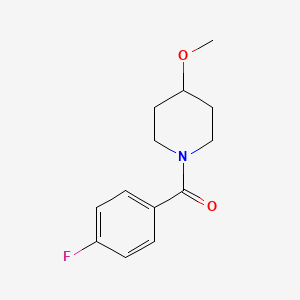

![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2501092.png)
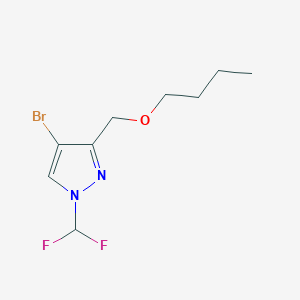
![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
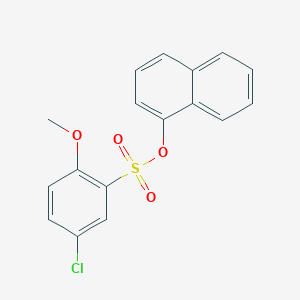

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)
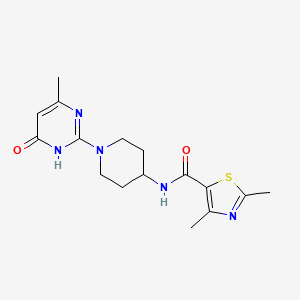
![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)
